5-Chloro-3-fluoro-2-methylbenzoic acid
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Overview
Description
5-Chloro-3-fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 . It is similar to 5-Fluoro-2-methylbenzoic acid, which is a fluorinated building block .
Molecular Structure Analysis
The molecular weight of this compound is 188.58 . It is structurally similar to 5-Fluoro-2-methylbenzoic acid, which has a molecular weight of 154.14 .Scientific Research Applications
Heterocyclic Compound Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a multifunctional building block for heterocyclic compound synthesis, demonstrating its utility in producing various nitrogenous heterocycles. This suggests that 5-Chloro-3-fluoro-2-methylbenzoic acid could serve a similar role in the synthesis of heterocyclic compounds, which are crucial in drug development and materials science (Křupková et al., 2013).
Metal Complex Formation
Research on cationic cyclic carbene complexes of iridium(III), nickel(II), palladium(II), and platinum(II) showcases the use of chloro and fluoro substituted compounds in creating metal complexes. This application could be relevant for this compound, as such complexes are important in catalysis, organic synthesis, and material science (Fraser et al., 1974).
Drug Loading and Release
A robust, microporous MOF (Metal-Organic Framework) demonstrated significant drug loading and release capabilities. The study highlights the use of carboxylic acids in developing materials for drug delivery systems. This suggests potential applications for this compound in creating advanced drug delivery mechanisms (Bag et al., 2016).
Safety and Hazards
The safety data sheet for 5-Fluoro-2-methylbenzoic acid indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 5-Chloro-3-fluoro-2-methylbenzoic acid may have similar hazards due to its structural similarity.
Future Directions
While specific future directions for 5-Chloro-3-fluoro-2-methylbenzoic acid are not available, similar compounds like 5-Fluoro-2-methylbenzoic acid are being used in the synthesis of benzamide derivatives as HIV-1 integrase inhibitors for antiviral treatment . This suggests potential future directions in pharmaceutical applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against cancer cells .
Mode of Action
It’s suggested that similar compounds can bind to microtubules, suppress tubulin polymerization, and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to impact pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKZEYJSTIPZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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